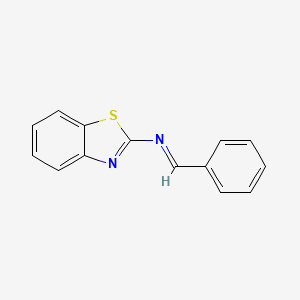

Benzothiazol-2-yl-benzylidene-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2S |

|---|---|

Molecular Weight |

238.31 g/mol |

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-1-phenylmethanimine |

InChI |

InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-10H/b15-10+ |

InChI Key |

SBRCQCMQXNSPJR-XNTDXEJSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/C2=NC3=CC=CC=C3S2 |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Pathways for Benzothiazol 2 Yl Benzylidene Amine Analogues

Conventional Condensation Reactions

The most common and well-established method for synthesizing benzothiazol-2-yl-benzylidene-amine analogues is through the direct condensation of a 2-aminobenzothiazole (B30445) with an aromatic aldehyde.

Reaction of 2-Aminobenzothiazoles with Aromatic Aldehydes

The fundamental reaction involves the nucleophilic attack of the primary amine group of the 2-aminobenzothiazole on the electrophilic carbonyl carbon of the aromatic aldehyde. This is followed by a dehydration step to form the characteristic imine or azomethine group (-N=CH-) of the Schiff base. scispace.comresearchgate.netniscpr.res.in The versatility of this method allows for the synthesis of a wide array of derivatives by varying the substituents on both the 2-aminobenzothiazole and the aromatic aldehyde. researchgate.netnih.gov

For instance, a series of novel benzothiazole (B30560) derivatives were synthesized from 2-(4-aminophenyl) benzothiazol-5-ol by a catalyzed condensation and acylation method. researchgate.net This highlights the adaptability of the condensation reaction to produce a diverse range of structures.

Catalytic Influences and Solvent Systems

The efficiency of the condensation reaction is often enhanced by the use of catalysts and appropriate solvent systems. Glacial acetic acid is a commonly used catalyst that protonates the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine. scispace.compreprints.orgresearchgate.net Ethanol (B145695) is a frequently employed solvent as it effectively dissolves both the reactants and the catalyst, providing a homogeneous reaction medium. scispace.compreprints.orgsemanticscholar.org

Other catalytic systems have also been explored. For example, some syntheses are carried out in the presence of potassium carbonate and potassium iodide in dry acetone. preprints.orgresearchgate.net The choice of catalyst and solvent can significantly impact the reaction rate and yield.

Reflux Conditions and Reaction Optimization

Conventional synthesis often requires heating the reaction mixture under reflux for several hours to ensure the completion of the reaction. preprints.orgresearchgate.nettandfonline.com Reaction times can range from a few hours to over 20 hours depending on the specific reactants and conditions. preprints.orgresearchgate.netsemanticscholar.org Optimization of reaction conditions, including temperature, reaction time, and catalyst concentration, is crucial for maximizing the yield and purity of the desired product. For instance, in one study, the reaction mixture was refluxed for 10 hours, while another reported a 21-hour reflux period. preprints.orgresearchgate.net

Modern Synthetic Approaches

In recent years, modern synthetic techniques have been applied to the synthesis of benzothiazole Schiff bases to overcome some of the limitations of conventional methods, such as long reaction times and the use of volatile organic solvents.

Microwave-Assisted Synthesis of Benzothiazole Schiff Bases

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of benzothiazole derivatives. scispace.comscielo.br This technique utilizes microwave irradiation to directly heat the reactants, leading to a significant reduction in reaction time, often from hours to minutes, and an improvement in product yields. scispace.comscielo.br

In a notable example, the microwave-induced condensation of 2-amino-6-nitrobenzothiazole (B160904) with 3,5-diiodosalicylaldehyde (B1329479) in ethanol with a catalytic amount of glacial acetic acid was completed in 8-10 minutes with a 78% yield. scispace.com This is a substantial improvement compared to conventional heating methods. scispace.com The use of microwave irradiation is also considered a greener approach as it often requires less solvent and energy. scispace.comscielo.br

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Solvents |

|---|---|---|---|

| Conventional | Hours | Lower to moderate | Ethanol, Acetone |

| Microwave-Assisted | Minutes | Good to excellent | Ethanol (often less) |

One-Pot Multicomponent Reactions for Benzothiazole Derivatives

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like benzothiazole derivatives in a single step. nih.govacs.org These reactions involve the combination of three or more reactants in a single reaction vessel to form the final product, which incorporates most or all of the atoms of the starting materials. nih.gov

Several MCR strategies have been developed for the synthesis of benzothiazole-containing scaffolds. For example, the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative, has been adapted to synthesize benzothiazolylpyrimidine-5-carboxamides. nih.gov Another approach involves a one-pot, three-component reaction of an aldehyde, 2-aminobenzothiazole, and ethyl acetoacetate (B1235776) to produce pyrimido[2,1-b]benzothiazole derivatives. researchgate.net These methods are highly valued for their operational simplicity, high yields, and the ability to generate molecular diversity. nih.govresearchgate.net

Synthesis of Substituted this compound Compounds

The core structure of this compound, a type of Schiff base, is typically synthesized through the condensation reaction of 2-aminobenzothiazole with a substituted benzaldehyde (B42025). cibtech.orgresearchgate.netijpsr.com This reaction is often catalyzed by acids like glacial acetic acid or p-toluenesulphonic acid and can be carried out in solvents such as ethanol or dimethylformamide (DMF). researchgate.netsphinxsai.com The reactivity can be influenced by the electronic nature of the reactants; for instance, 2-aminobenzothiazole is a weak nucleophile, making the reaction more favorable with electrophilic aromatic aldehydes. researchgate.net

Introduction of Substituents on Benzylidene Moiety

The introduction of various substituents onto the benzylidene portion of the molecule is achieved by using appropriately substituted benzaldehydes in the initial condensation reaction. sphinxsai.comnih.gov This allows for a wide range of functional groups to be incorporated, which can significantly influence the chemical and biological properties of the resulting compounds.

For example, the reaction of 2-aminobenzothiazole with vanillin (B372448) yields a derivative with methoxy (B1213986) and hydroxy groups on the benzylidene ring. nih.gov Similarly, using substituted acetophenones can also lead to the formation of related Schiff bases. cibtech.org The synthesis of chalcones, from substituted benzaldehydes and acetophenones, and their subsequent reaction with 2-aminobenzothiazoles provides another route to derivatives with a diphenylallylidene moiety instead of a benzylidene group. sphinxsai.comuokerbala.edu.iq

The table below summarizes various substituted benzaldehydes that have been used to synthesize this compound analogues.

| Substituent on Benzaldehyde | Resulting Moiety | Reference |

| 4-hydroxy-3-methoxy (Vanillin) | 4-hydroxy-3-methoxybenzylidene | nih.gov |

| Various substituted benzaldehydes | Substituted benzylidene | sphinxsai.comresearchgate.net |

| Substituted acetophenones | Substituted phenylethanimine | cibtech.org |

| Chalcones | Diphenylallylidene | sphinxsai.com |

Introduction of Substituents on Benzothiazole Ring

Substituents can also be introduced onto the benzothiazole ring, typically by starting with a substituted 2-aminobenzothiazole. These precursors are often synthesized from substituted anilines. researchgate.net A common method involves the reaction of a p-substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of a halogen like bromine to yield the corresponding 6-substituted-2-aminobenzothiazole. nih.gov

These substituted 2-aminobenzothiazoles can then be reacted with benzaldehydes to produce Benzothiazol-2-yl-benzylidene-amines with substituents on the benzothiazole moiety. For instance, 6-chloro-2-aminobenzothiazole and 6-nitro-2-aminobenzothiazole have been used to create derivatives with a chloro or nitro group on the benzothiazole ring. sphinxsai.comasianpubs.org

The following table provides examples of substituents introduced onto the benzothiazole ring.

| Starting Substituted Aniline | Substituent on Benzothiazole Ring | Reference |

| p-chloroaniline | 6-chloro | asianpubs.org |

| p-nitroaniline | 6-nitro | sphinxsai.com |

| p-toluidine (4-methylaniline) | 6-methyl | semanticscholar.org |

| p-anisidine (4-methoxyaniline) | 6-methoxy | semanticscholar.org |

| 4-bromoaniline | 6-bromo | researchgate.net |

Post-Synthesis Derivatization of the this compound Core

The this compound scaffold serves as a versatile intermediate for further chemical modifications, leading to a variety of heterocyclic hybrids.

Conversion to Thiazolidinone Hybrids via Reaction with Thioglycolic Acid

A significant derivatization involves the cyclocondensation of the imine (C=N) bond of the Schiff base with thioglycolic acid to form 4-thiazolidinone (B1220212) derivatives. researchgate.netasianpubs.orgresearchgate.net This reaction is typically carried out by refluxing the Schiff base and thioglycolic acid in a solvent like DMF or toluene, sometimes with a catalyst such as anhydrous zinc chloride. researchgate.netasianpubs.orgresearchgate.net The process often involves the use of a Dean-Stark apparatus to remove the water formed during the reaction. asianpubs.orgresearchgate.nethueuni.edu.vn

This cycloaddition reaction results in the formation of a new five-membered heterocyclic ring fused to the benzothiazole system, creating complex molecules like 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-ones. asianpubs.org

The general reaction is depicted below: this compound + Thioglycolic Acid → 3-(Benzothiazol-2-yl)-2-phenylthiazolidin-4-one

Synthesis of Acetamide (B32628) Derivatives

Acetamide derivatives can be synthesized from the 2-aminobenzothiazole precursors. One common route involves the acylation of the amino group. For instance, N-(6-substituted benzo[d]thiazol-2-yl)acetamide derivatives have been synthesized by first protecting the amino group of 2-amino-6-bromobenzothiazole (B93375) as an acetamide. semanticscholar.orgresearchgate.net This N-acetylated compound can then undergo further reactions, such as Suzuki cross-coupling, to introduce various aryl groups at the 6-position. semanticscholar.orgresearchgate.net

Another approach to acetamide derivatives involves reacting substituted 2-aminobenzothiazole with chloroacetyl chloride, followed by reaction with various amines to yield 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide. nih.gov

Reduction of the Imine Bond to Corresponding Amine Analogues

The imine bond of the this compound can be selectively reduced to form the corresponding N-benzyl-benzothiazol-2-amine. This transformation is a type of reductive amination. masterorganicchemistry.com Various reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it can selectively reduce the protonated imine (iminium ion) in the presence of a carbonyl group. masterorganicchemistry.com This reduction converts the C=N double bond into a C-N single bond, yielding a more flexible secondary amine derivative. semanticscholar.org

Hybridization with Other Heterocyclic Systems (e.g., Benzimidazole (B57391), Triazole, Pyrimidinone)

The molecular hybridization approach, which involves combining different pharmacophores into a single molecular entity, is a prominent strategy in medicinal chemistry for the development of novel compounds. The benzothiazole nucleus has been frequently hybridized with other heterocyclic systems like benzimidazole, triazole, and pyrimidinone to create new derivatives with enhanced biological potential.

Benzimidazole Hybrids:

The synthesis of benzothiazole-benzimidazole hybrids often involves condensation reactions. One efficient, eco-friendly method utilizes piperazine (B1678402) immobilized on nano-ZnO-sulfuric acid (PINZS) as a catalyst for the synthesis of 1-(benzothiazolylamino)phenylmethyl-2-naphthols. oiccpress.com This method is noted for its high yields (up to 98%) and short reaction times (7–45 minutes). oiccpress.com Another approach involves the cyclocondensation of 2-aminothiophenol (B119425) with appropriate aldehydes or carboxylic acids. researchgate.net For instance, novel benzothiazole, benzimidazole, and benzoxazole (B165842) derivatives have been synthesized for lead optimization in anticancer drug discovery. mdpi.com These syntheses sometimes require multi-step procedures, including the acylation of intermediates. mdpi.com Research has also focused on creating 2,5-disubstituted furan (B31954) derivatives bearing benzimidazole or benzothiazole nuclei, which were synthesized using optimized methods for cyclocondensation. nih.gov

Triazole Hybrids:

The fusion of benzothiazole with a triazole moiety has been extensively explored, often utilizing click chemistry. A common method is the 1,3-dipolar cycloaddition reaction between an azide (B81097) and a terminal alkyne, catalyzed by copper(I). nih.gov This approach has been used to synthesize a series of 1,2,3-triazole derivatives based on benzothiazole by reacting S-propargyl mercaptobenzothiazole with α-halo esters/amides and sodium azide. nih.gov This protocol is valued for its mild and green reaction conditions. nih.gov

Another strategy involves a molecular hybridization approach to create benzothiazole-appended bis-triazole derivatives. rsc.org These compounds are synthesized through a multi-step process and have shown promising antifungal activity. rsc.org Similarly, new arrays of 1,2,3-triazole-benzothiazole molecular conjugates linked to hydrazone/thiosemicarbazone have been successfully synthesized via the copper-catalyzed 1,3-dipolar cycloaddition of benzothiazole azides with O-propargylated benzylidene derivatives. rsc.org The synthesis of thiazolidinone-appended benzothiazole-triazole hybrids has also been reported, created through a one-pot condensation reaction, demonstrating the versatility of molecular hybridization. nih.gov

Interactive Table of Selected Benzothiazole-Triazole Hybrid Synthesis

| Starting Materials | Reaction Type | Product Type | Yield | Reference |

| S-propargyl mercaptobenzothiazole, α-halo ester/amide, Sodium azide | 1,3-dipolar cycloaddition | 1,2,3-Triazole derivatives | 47-75% | nih.gov |

| Benzothiazole azides, O-propargylated benzylidene derivatives | 1,3-dipolar cycloaddition | 1,2,3-Triazole-benzothiazole molecular conjugates | Not Specified | rsc.org |

| 2-chloromethyl-benzothiazole, various amines | Multi-step synthesis involving carboxamide formation | Benzothiazole-carboxamide hybrids | Not Specified | researchgate.net |

| Hydrazine derivative, anthranilic acid, aromatic aldehydes | Intramolecular cyclization and condensation | Benzothiazolo[2,3-c] nih.govrsc.orgresearchgate.nettriazole derivatives | Excellent | nih.gov |

Pyrimidinone Hybrids:

Benzothiazole-pyrimidine hybrids have been synthesized through various cyclization and condensation reactions. One method involves the reaction of 2-aminobenzothiazole with compounds like bis(trichlorophenyl) malonate. researchgate.net Another approach describes a one-pot fusion of 2-aminobenzothiazole with different aldehydes and active methylene (B1212753) compounds under ultrasound irradiation, which offers excellent yields (94–97%) and short reaction times (10–15 min). researchgate.net

The synthesis of 2-(benzo[d]thiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione derivatives has been achieved by reacting guanidinobenzothiazole with diethyl malonate. semanticscholar.org Furthermore, novel benzothiazole-pyrimidine hybrids were designed and synthesized by subjecting a pyrimidine-bearing benzothiazole hybrid to various chemical modifications at the N-1 and/or C6 reactive sites of the pyrimidine (B1678525) moiety. nih.gov Microwave-assisted synthesis has also been employed as an efficient method for preparing key intermediates like 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile, which are then used to construct fused heterocyclic systems such as 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one. mdpi.com

Synthesis of Bis-(benzothiazol-2-yl)-amine Derivatives

The synthesis of molecules containing two benzothiazole moieties linked by a nitrogen atom represents a specific derivatization pathway. An example of this is the synthesis of 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives. rsc.org

The synthetic route for these complex molecules is a multi-step process. rsc.org The initial step involves the creation of N-benzylidene-6-nitrobenzo[d]thiazol-2-amine. This is achieved through the condensation of 6-nitrobenzo[d]thiazol-2-amine with a suitable aryl benzaldehyde in ethanol, using a catalytic amount of glacial acetic acid. rsc.org Following this, a series of reactions including reduction, acetylation, and a nucleophilic substitution (SN2) reaction leads to the final bis-benzothiazole acetamide derivatives. rsc.org This synthetic strategy highlights a method to create a complex structure where two benzothiazole rings are linked through a central nitrogen atom within an acetamide framework. rsc.org

Another relevant synthetic pathway starts with 2-aminobenzothiazole, which is reacted with chloroacetyl chloride in the presence of triethylamine (B128534) to yield 2-chloro-N-(benzothiazol-2-yl)acetamide. nih.gov This intermediate is highly reactive and can undergo nucleophilic substitution with various amines to generate a diverse range of derivatives. nih.gov While this method does not directly produce a bis-(benzothiazol-2-yl)-amine, the resulting N-(1,3-benzothiazol-2-yl) acetamide core is a key structural component found in more complex bis-heterocyclic systems.

Interactive Table of Synthesized Bis-Benzothiazole and Related Derivatives

| Starting Materials | Key Intermediate | Final Product Type | Reference |

| 6-nitrobenzo[d]thiazol-2-amine, Aryl benzaldehyde | N-benzylidene-6-nitrobenzo[d]thiazol-2-amine | 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | rsc.org |

| 2-aminobenzothiazole, Chloroacetyl chloride | 2-chloro-N-(benzothiazol-2-yl)acetamide | N-(1,3-benzothiazol-2-yl)-2-(substituted-amino)acetamide | nih.gov |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Benzothiazol-2-yl-benzylidene-amine, the FT-IR spectrum provides definitive evidence for its key structural features, particularly the benzothiazole (B30560) ring and the crucial azomethine linkage.

In studies of related benzothiazole derivatives, characteristic bands are observed that confirm the presence of the heterocyclic ring system. These include vibrations corresponding to aromatic C-H stretching, C=C aromatic ring stretching, and C-S-C vibrations. arabjchem.orgresearchgate.netnih.govresearchgate.net

The most diagnostic vibrational band for the formation of this compound is that of the azomethine group (C=N), also known as an imine. The stretching vibration of this bond provides a clear spectroscopic marker. The formation of the Schiff base is confirmed by the appearance of a strong absorption band characteristic of the azomethine group. researchgate.net

In various synthesized benzothiazole-containing Schiff bases and related imines, the C=N stretching frequency is consistently observed in the region of 1550 cm⁻¹ to 1680 cm⁻¹. nih.govresearchgate.netasianpubs.org For instance, studies on similar structures report this peak at various positions, such as 1608 cm⁻¹, 1557 cm⁻¹, and between 1640-1650 cm⁻¹. nih.govresearchgate.netasianpubs.org The precise wavenumber can be influenced by the electronic effects of substituents on both the benzothiazole and benzylidene rings.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Azomethine (C=N) | Stretching (ν) | 1550 - 1680 | nih.govresearchgate.netasianpubs.org |

| Aromatic C=C | Stretching (ν) | 1400 - 1600 | nih.govasianpubs.org |

| Aromatic C-H | Stretching (ν) | 3000 - 3100 | arabjchem.orgnih.gov |

| C-S-C | Bending | ~600-700 | arabjchem.org |

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular skeleton, the electronic environment of each atom, and the connectivity between them.

In the ¹H-NMR spectrum of this compound and its derivatives, distinct signals are observed for the protons of the benzothiazole ring, the benzylidene ring, and the azomethine proton.

Azomethine Proton (-N=CH-) : This single proton is highly characteristic and typically appears as a singlet in the downfield region of the spectrum, generally between δ 8.0 and 9.3 ppm. arabjchem.orgnih.govchemicalbook.com For example, in N-benzylideneaniline, a structurally similar compound, the azomethine proton resonates at δ 8.43 ppm. chemicalbook.com In a related hydrazone derivative, this proton signal was observed at δ 8.027 ppm. arabjchem.org

Aromatic Protons : The protons on the benzothiazole and benzylidene aromatic rings typically resonate in the range of δ 7.0 to 8.2 ppm. arabjchem.orgrsc.org The specific chemical shifts and splitting patterns (e.g., doublet, triplet, multiplet) depend on their position and the electronic influence of substituents. For instance, protons adjacent to the nitrogen and sulfur atoms in the benzothiazole ring are often shifted further downfield. rsc.org

| Proton Type | Typical Chemical Shift (δ ppm) | Multiplicity | References |

| Azomethine (-N=CH-) | 8.0 - 9.3 | Singlet (s) | arabjchem.orgnih.govchemicalbook.com |

| Aromatic (Ar-H) | 7.0 - 8.2 | Multiplet (m) | arabjchem.orgrsc.org |

The ¹³C-NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.

Azomethine Carbon (-N=CH-) : The carbon atom of the imine group is a key indicator and typically appears significantly downfield, in the range of δ 159 to 175 ppm. nih.govjapsonline.com A study of a related benzothiazole coumarin (B35378) derivative identified the C=N carbon at δ 159.9 ppm. nih.gov

Benzothiazole Carbons : The carbon atoms of the benzothiazole ring exhibit characteristic shifts. The C2 carbon, directly bonded to the imine nitrogen, is particularly noteworthy and its chemical shift is sensitive to the substitution pattern. mdpi.comnih.gov Other aromatic carbons of the benzothiazole and benzylidene rings typically appear in the δ 110 to 154 ppm region. nih.govmdpi.com

| Carbon Type | Typical Chemical Shift (δ ppm) | References |

| Azomethine (-N=C H-) | 159 - 175 | nih.govjapsonline.com |

| Benzothiazole (C2) | ~152 - 158 | rsc.org |

| Aromatic (Ar-C) | 110 - 154 | nih.govmdpi.com |

NMR spectroscopy is also a powerful method for analyzing the presence and distribution of isomers. For compounds like this compound, this can include rotational isomers (rotamers) or tautomers.

In some cases, restricted rotation around single bonds, such as the C-N bond linking the benzylidene group to the benzothiazole moiety, can lead to the existence of distinct rotational isomers that are observable by NMR at certain temperatures. This would manifest as a doubling of certain signals in the NMR spectrum. The existence of two independent rotational isomers has been confirmed in the solid state for structurally related N-(1,3-Benzothiazol-2-yl)-benzylamine derivatives. researchgate.net

Furthermore, the benzothiazole ring system itself can participate in tautomeric equilibria, particularly in related compounds like benzimidazoles. mdpi.comnih.gov ¹³C-NMR is particularly sensitive to this phenomenon. A rapid tautomeric equilibrium often results in a time-averaged spectrum with fewer signals, indicating a symmetrically averaged structure. Conversely, a slow or locked equilibrium can result in a spectrum showing a full set of signals for a non-symmetric structure, allowing for the analysis of the isomeric ratio. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed.

Molecular Ion Peak : ESI-MS analysis of this compound would be expected to show a prominent molecular ion peak, typically corresponding to the protonated molecule [M+H]⁺. HRMS provides a highly accurate mass measurement of this ion, which can be used to confirm the elemental composition of the compound with a high degree of confidence. For example, a related benzothiazole derivative showed a clear molecular ion peak [M⁺] in its mass spectrum. nih.gov

Fragmentation Analysis : Under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), the protonated molecule undergoes characteristic fragmentation. The analysis of these fragment ions provides valuable structural information. Studies on related benzylamines and N-benzylideneanilines reveal common fragmentation pathways. nih.govresearchgate.net These can include:

Cleavage of the C-N bond to generate ions corresponding to the benzothiazole and benzylidene moieties.

Formation of characteristic benzoylium or nitrilium ions. nih.gov

Neutral losses, such as the loss of benzonitrile (B105546) from the parent ion, have been observed in the fragmentation of similar structures. researchgate.net

| Ion Type | Description | References |

| [M+H]⁺ | Protonated molecular ion | nih.govnih.gov |

| Fragment Ions | Result from cleavage of C-N bonds | nih.gov |

| Neutral Loss | e.g., Loss of benzonitrile | researchgate.net |

Ultraviolet-Visible Spectroscopy for Electronic Transitions (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The spectrum of this compound, which contains multiple chromophores—the benzothiazole ring, the benzene (B151609) ring, and the imine (C=N) group—reveals characteristic absorption bands corresponding to specific electron excitations.

The primary electronic transitions observed are π→π* and n→π. nih.govnih.gov The π→π transitions are typically of high intensity and occur when an electron from a π bonding orbital is excited to a π* antibonding orbital. youtube.com These are associated with the conjugated π-systems of the aromatic benzothiazole and benzene rings. The n→π* transitions are of lower intensity and involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the imine nitrogen, to a π* antibonding orbital. nih.govyoutube.com

In aromatic imines containing thiazole (B1198619) heterocycles, these transitions result in intense absorption bands in the UV-visible region. nih.govresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. For instance, studies on related benzothiazole Schiff bases show that the electronic absorption spectra feature intense charge-transfer bands, with the specific wavelengths of maximum absorbance (λmax) being sensitive to the electronic nature of substituents. researchgate.net The absorption bands for this compound are expected in the range of 300-400 nm, consistent with the extended conjugation of the molecule.

X-ray Crystallography for Solid-State Structural Determination

Detailed crystallographic studies of closely related benzothiazole Schiff bases, such as (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine, provide insight into the expected structural parameters of this compound. researchgate.netnih.gov The benzothiazole ring system is typically found to be nearly planar. The bond lengths within the molecule indicate substantial electronic delocalization across the conjugated system. The critical imine bond (C=N) has a length consistent with a double bond, while the adjacent C-N and C-C bonds have lengths intermediate between single and double bonds.

Table 1: Representative Bond Lengths and Angles for a Benzothiazole Schiff Base Structure Data derived from a closely related analogue, (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine. researchgate.net

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | C=N (Imine) | ~1.28 - 1.30 |

| N-C (Thiazole) | ~1.37 - 1.39 | |

| S-C (Thiazole) | ~1.74 - 1.76 | |

| Bond Angle (°) | C-N=C (Imine) | ~117 - 122 |

| N=C-C (Aryl) | ~120 - 125 | |

| Dihedral Angle (°) | Benzothiazole Ring / Phenyl Ring | ~3.8 |

The geometry around the carbon-nitrogen double bond of the imine group is a critical structural feature. X-ray diffraction studies on analogous compounds confirm that this compound adopts the E-configuration . researchgate.netnih.govscispace.comresearchgate.net In this arrangement, the benzothiazole moiety and the benzylidene phenyl ring are positioned on opposite sides of the C=N double bond. This configuration is sterically favored, minimizing repulsion between the bulky aromatic groups and resulting in a more stable, lower-energy conformation. The planarity between the benzothiazole and phenyl rings further supports extensive π-conjugation across the molecule. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula to verify its elemental composition and purity. ma.edu

For this compound, the molecular formula is C₁₄H₁₀N₂S. The theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The confirmation of the empirical formula is achieved when the experimentally found percentages closely match the calculated values, typically within a ±0.4% margin of error.

Table 2: Elemental Analysis Data for this compound (C₁₄H₁₀N₂S) Calculated values are derived from the molecular formula. Experimental values are typically reported for a synthesized and purified sample.

| Element | Theoretical (%) | Found (%) (Typical) |

|---|---|---|

| Carbon (C) | 70.56 | 70.50 - 70.65 |

| Hydrogen (H) | 4.23 | 4.20 - 4.30 |

| Nitrogen (N) | 11.76 | 11.70 - 11.85 |

| Sulfur (S) | 13.46 | 13.40 - 13.55 |

Chromatographic Techniques for Purity Assessment (TLC, HPLC)

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the formation of this compound from its starting materials, 2-aminobenzothiazole (B30445) and benzaldehyde (B42025). tsijournals.comijrar.orgresearchgate.netrsc.org A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The starting materials and the final Schiff base product will have different retention factors (Rf values). The completion of the reaction is indicated by the disappearance of the spots corresponding to the starting materials and the appearance of a single, well-defined spot for the product. tsijournals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the precise purity of the final compound. jocpr.comjocpr.com A solution of the purified this compound is passed through a chromatographic column (commonly a reversed-phase C18 column) under high pressure. researchgate.net A detector, typically UV-Vis, measures the compound as it elutes from the column. A highly pure sample will be represented by a single, sharp peak in the resulting chromatogram. jocpr.com The area of this peak is proportional to the concentration of the compound, and purity is often expressed as a percentage of the total peak area. For many applications, a purity of >95% as determined by HPLC is required.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a important method for studying the electronic structure of molecules, offering a balance between accuracy and computational cost. It is extensively used to predict the geometric, electronic, and photophysical properties of benzothiazole (B30560) derivatives.

DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For benzothiazole derivatives, methods like B3LYP with various basis sets (e.g., 6-311G(d,p), 6-31+G(d,p)) are commonly used to achieve optimized geometries. nih.govnih.govnih.gov These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. nih.govnih.gov

The electronic structure of these molecules is analyzed through the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key parameter that helps in understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govmdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is often associated with the potential for charge transfer within the molecule. mdpi.com For instance, in a study of benzothiazole derivatives, the energy difference between HOMO and LUMO was found to elucidate the electronic transition occurring from the benzothiazole group to the amino group. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. edu.krdscirp.org These maps are color-coded to represent different electrostatic potential values, providing insights into hydrogen bonding patterns and molecular recognition processes. scirp.org

Table 1: Selected DFT Calculation Parameters for Benzothiazole Derivatives

| Parameter | Description | Typical Method/Basis Set |

| Geometry Optimization | Finding the minimum energy conformation. | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Calculated from optimized geometry |

| MEP Analysis | Mapping the electrostatic potential on the electron density surface. | Calculated from optimized geometry |

This table provides a general overview of common DFT parameters and is not exhaustive.

DFT calculations are also valuable for investigating the relative energies of different isomers and conformers of benzothiazol-2-yl-benzylidene-amine derivatives. By calculating the total electronic energy of various possible structures, researchers can predict the most stable isomer and the preferred spatial orientation of different parts of the molecule. For example, conformational analysis can be performed by systematically rotating specific dihedral angles, such as the one between the benzothiazole and phenyl rings, to identify the lowest energy conformers. mdpi.com In one study, this approach identified two energetically favorable conformers at 0° and 180° dihedral angles. mdpi.com

Many benzothiazole derivatives exhibit interesting photophysical properties, including Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.commdpi.comnih.gov The ESIPT process involves the transfer of a proton within the molecule upon photoexcitation, leading to a tautomeric form with distinct emission properties. bohrium.commdpi.com This phenomenon often results in a large Stokes shift, which is the difference between the absorption and emission maxima, and can enhance the molecule's photostability. rsc.orgmdpi.com

Time-Dependent DFT (TD-DFT) is the primary computational tool used to study the ESIPT mechanism. bohrium.commdpi.com TD-DFT calculations can predict the absorption and emission spectra of both the normal and tautomeric forms of the molecule. scilit.com By constructing potential energy surfaces for the ground and excited states along the proton transfer coordinate, researchers can determine the energy barriers for the ESIPT process and confirm its feasibility. bohrium.com A low energy barrier in the excited state suggests that the proton transfer is a spontaneous and ultrafast process. bohrium.com The study of ESIPT is particularly relevant for the design of fluorescent probes and organic light-emitting diodes (OLEDs). bohrium.commdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. nih.gov This method is instrumental in drug discovery and development for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

In the context of this compound derivatives, molecular docking simulations are used to predict their binding affinity to various protein targets, which can help in identifying their potential therapeutic applications. nih.govuomustansiriyah.edu.iq The docking process involves placing the ligand in the binding site of the protein and calculating a scoring function that estimates the binding free energy (ΔG). nih.govmdpi.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction. uomustansiriyah.edu.iqmdpi.com

Docking studies have been performed on benzothiazole derivatives with various enzymes and receptors, including those involved in cancer and bacterial infections. mdpi.combiointerfaceresearch.comnih.gov For example, docking simulations have been used to investigate the binding of benzothiazole derivatives to the active sites of proteins like KasA (involved in mycolic acid biosynthesis in M. tuberculosis) and various protein kinases. biointerfaceresearch.comnih.gov The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.comresearchgate.net This information is invaluable for structure-based drug design, allowing for the optimization of the ligand's structure to improve its binding affinity and selectivity. biointerfaceresearch.com

Table 2: Representative Molecular Docking Results for Benzothiazole Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| Benzothiazole-p-amino benzoic acid-hydroxamate | Histone Deacetylase 8 (HDAC8) | -10.093 | Not specified |

| N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | 3-TOP protein | -8.4 | Pi-alkyl interaction with proline 1159 |

| Benzimidazole (B57391) derivative 7 | KasA | -7.368 | Hydrogen bonds |

| Benzimidazole derivative 8 | KasA | -7.173 | Hydrogen bond |

| Benzothiazole derivative (BTS) | Lysozyme (B549824) | -6.1 | Aromatic, hydrophobic Van der Waals, hydrogen bonding |

This table presents a selection of docking scores from different studies and is for illustrative purposes. The specific compounds and target proteins vary across the studies.

Computational chemistry and theoretical investigations, particularly DFT and molecular docking, provide indispensable tools for unraveling the molecular properties and potential applications of this compound and its derivatives. These methods offer deep insights into their electronic structure, conformational landscape, photophysical behavior, and interactions with biological macromolecules. The synergy between computational predictions and experimental validations continues to drive the design and development of novel benzothiazole-based compounds with tailored functionalities for a wide range of scientific and technological applications.

Identification of Key Interacting Residues and Interaction Types

Molecular docking studies on Schiff bases derived from 2-aminobenzothiazole (B30445) have been instrumental in identifying key amino acid residues and the nature of their interactions within the binding sites of various biological targets. For instance, in the context of antimicrobial activity, molecular docking of novel Schiff's bases of substituted 2-aminobenzothiazoles against the dihydrofolate reductase (DHFR) domain of Candida albicans has revealed crucial interactions. researchgate.net

In a broader context of benzothiazole derivatives, interactions with other enzymes have also been elucidated. For example, a study on a benzothiazole derivative targeting the lysozyme receptor identified key interacting residues including TRP63, ILE98, ASP101, ASN103, ALA107, and TRP108. The interactions were predominantly aromatic and hydrophobic, involving Van der Waals forces and T-shaped π-π stacking. texilajournal.com Another investigation on a benzothiazole derivative targeting Polo-like kinase 1 (PLK1) highlighted hydrogen bonds with Arginine 120 and the amino group, alongside pi-alkyl interactions with Alanine 66, Arginine 122, and Isoleucine 118. researchgate.net

Furthermore, docking studies of benzothiazole derivatives with dihydroorotase, an enzyme involved in pyrimidine (B1678525) biosynthesis, showed the formation of hydrogen bonds with active site residues LEU222 or ASN44. chemmethod.com These findings underscore the versatility of the benzothiazole scaffold in forming specific and stable interactions with diverse biological targets.

A summary of key interacting residues for benzothiazole derivatives with various targets is presented below:

| Target Enzyme/Protein | Key Interacting Residues | Types of Interactions | Reference |

| Candida albicans DHFR | Not explicitly named | Hydrogen bonding, Hydrophobic, Vander Waal's, Pi stacking | researchgate.net |

| Lysozyme | TRP63, ILE98, ASP101, ASN103, ALA107, TRP108 | Aromatic, Hydrophobic, Van der Waals, T-shaped π-π stacking | texilajournal.com |

| Polo-like kinase 1 (PLK1) | Arg120, Ala66, Arg122, Ile118 | Hydrogen bonds, Pi-alkyl interactions | researchgate.net |

| Dihydroorotase | LEU222, ASN44 | Hydrogen bonds | chemmethod.com |

Virtual Screening and Lead Optimization

Virtual screening has emerged as a important technique in the discovery of novel benzothiazole-based compounds with therapeutic potential. By computationally screening large libraries of compounds, researchers can identify promising candidates for further investigation. For instance, structure-based virtual screening of benzothiazole and coumarin (B35378) derivatives against the InhA enzyme, a key target in Mycobacterium tuberculosis, has led to the identification of hit molecules for the development of new antitubercular agents. researchgate.net

In the realm of anticancer research, virtual screening of benzothiazole-containing compounds has been employed to identify novel inhibitors of Polo-like kinase 1 (PLK1). researchgate.net This approach, coupled with molecular docking, allows for the selection of promising compounds and provides a basis for the design of new, more potent derivatives. researchgate.net Similarly, high-throughput in-silico screening of designed benzothiazole derivatives has been conducted to identify potent inhibitors of GABA-aminotransferase, an enzyme implicated in epilepsy. scirp.org

The insights gained from virtual screening and subsequent molecular docking studies are crucial for lead optimization. By understanding the structure-activity relationships and the key interactions with the target protein, medicinal chemists can rationally design and synthesize new derivatives with improved efficacy and pharmacokinetic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological function.

Several QSAR studies have been performed on benzothiazole derivatives to explore their potential as various therapeutic agents. For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was conducted on a series of benzothiazole derivatives as p56lck inhibitors, a target for cancer therapy. nih.govpreprints.org These models provided insights into the structural requirements for potent inhibition of the enzyme. nih.govpreprints.org

Group-based QSAR (GQSAR) analysis has also been applied to benzothiazole derivatives to identify structural fragments that contribute to their anticancer activity. nih.gov This method revealed that the presence of hydrophobic groups at a specific position (R1) could enhance the anticancer potential of these compounds. nih.gov Furthermore, QSAR studies on cinnamaldehyde-amino acid Schiff base compounds have been used to correlate their antibacterial activity with their molecular structures, identifying key descriptors that influence their efficacy. preprints.org

Molecular Dynamics Simulations (Contextual for related benzothiazole derivatives)

MD simulations have been employed to study the stability of benzothiazole derivatives complexed with various enzymes. For instance, simulations of benzothiazole-thiazole hybrids with the p56lck enzyme have been used to understand the structural requirements for inhibition. uomustansiriyah.edu.iq Similarly, MD simulations of benzimidazole and benzothiazole derivatives with SARS-CoV-2 targets have helped to explain the stability of the protein-ligand complexes. nih.gov

In the context of Alzheimer's disease research, MD analysis of benzothiazole derivatives as acetylcholinesterase inhibitors has demonstrated their structural stability and interactions with critical amino acid residues. nih.gov Furthermore, MD simulations have been used to investigate the binding patterns and affinities of novel benzothiazole derivatives with the FOXM1-DNA binding domain, a target in cancer therapy. indexcopernicus.com These studies collectively demonstrate the power of MD simulations in validating docking results and providing a deeper understanding of the dynamic behavior of benzothiazole-based ligands within their biological targets.

In Silico Prediction of Theoretical ADME Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. In silico methods are widely used to estimate these properties for novel compounds.

Numerous studies have reported the in silico ADME prediction for various benzothiazole derivatives. For a series of newly synthesized benzo[d]thiazol-2-amine derivatives, computational evaluation of physicochemical features was performed to predict their pharmacokinetic properties. The calculated log P values were generally below 5.6, suggesting good solubility and the potential to penetrate lipid layers. The number of rotatable bonds was also found to be less than 10, which is indicative of good oral bioavailability. nih.gov

In another study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, all synthesized compounds were found to comply with Lipinski's rule of five, suggesting good drug-likeness properties. nih.govresearchgate.net The in silico absorption percentage was also predicted, with some compounds showing absorption greater than 80%. nih.govresearchgate.netresearchgate.net Furthermore, these compounds were also predicted to follow Veber's rule, indicating good intestinal absorption and bioavailability. researchgate.net

A summary of predicted ADME properties for a selection of benzothiazole derivatives is provided below:

| Compound Series | Predicted Property | Finding | Reference |

| Benzo[d]thiazol-2-amine derivatives | log P | < 5.6 (good solubility) | nih.gov |

| Number of Rotatable Bonds | < 10 (good oral bioavailability) | nih.gov | |

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives | Lipinski's Rule of Five | Compliant (good drug-likeness) | nih.govresearchgate.net |

| In Silico Absorption | >70% for most compounds | nih.govresearchgate.netresearchgate.net | |

| Veber's Rule | Compliant (good intestinal absorption) | researchgate.net |

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule and to identify its stable and transition state geometries. medwinpublishers.com This method is particularly useful for understanding the flexibility of a molecule and the energy barriers associated with conformational changes.

While a specific PES map for this compound is not available in the literature, studies on related benzothiazole core analogues have been conducted. For example, the potential energy surfaces of benzothiazole core analogues have been calculated as a function of C-N bond rotation to understand the effects of different substituents on their electronic and photophysical properties. mdpi.com These calculations help in rationalizing the observed experimental data and in designing new molecules with desired characteristics. mdpi.com

In a different approach, a fuzzy logic model has been used to optimize the energy of a thiophene-benzothiazole derivative Schiff base molecule by constructing a continuous energy structure based on two torsional angles. This demonstrates an alternative method for exploring the energy landscape of complex molecules.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. indexcopernicus.com The MEP is typically plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Theoretical studies on benzothiazole and its derivatives have utilized MEP maps to gain insights into their reactivity. nih.gov For benzothiazole itself, the MEP map reveals distinct regions of positive and negative electrostatic potential, indicating the likely sites for interaction with other molecules. nih.gov The analysis of MEP surfaces for a series of benzothiazole derivatives has allowed for the prediction of their relative reactivities towards nucleophilic and electrophilic reagents.

The color scheme in an MEP map is standardized, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). The green color typically denotes neutral or near-neutral potential. By analyzing these maps, researchers can understand the polarity of the molecule and predict its intermolecular interactions. nih.gov

Coordination Chemistry of Benzothiazol 2 Yl Benzylidene Amine Ligands

Design Principles for Chelating Ligands

The design of chelating ligands based on the benzothiazole (B30560) framework is guided by several key principles aimed at creating stable and specific metal complexes. The benzothiazole moiety itself offers a unique electronic environment and potential coordination sites. When combined with a benzylidene-amine (Schiff base) substituent at the 2-position, a versatile bidentate or potentially polydentate ligand is formed.

The primary design considerations include:

Hard and Soft Acid-Base Theory: The nature of the donor atoms in the ligand is crucial for determining its affinity for different metal ions. The benzothiazole ring contains a soft sulfur atom and a borderline nitrogen atom, while the imine (azomethine) group provides another nitrogen donor. This combination allows for effective chelation with a range of transition metals.

Chelate Ring Size: The formation of a five- or six-membered chelate ring upon coordination with a metal ion is a significant stabilizing factor. In Benzothiazol-2-yl-benzylidene-amine, coordination involving the benzothiazole nitrogen and the azomethine nitrogen typically leads to the formation of a stable five-membered ring.

Steric Hindrance: The spatial arrangement of the benzothiazole and benzylidene groups can influence the geometry of the resulting metal complex. Substituents on the benzylidene ring can introduce steric bulk, which may favor certain coordination geometries over others.

Electronic Effects: The electronic properties of substituents on both the benzothiazole and benzylidene rings can modulate the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bonds. Electron-donating groups can enhance the basicity of the donor atoms, leading to stronger coordination, while electron-withdrawing groups can have the opposite effect.

Synthesis of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II))

The synthesis of transition metal complexes with this compound ligands is typically achieved through a direct reaction between the ligand and a suitable metal salt in an appropriate solvent. qu.edu.iq The general procedure involves dissolving the Schiff base ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt (e.g., chloride or acetate) in the same solvent. qu.edu.iqmakhillpublications.co The reaction mixture is often refluxed for a period of time to ensure complete complexation. qu.edu.iqmakhillpublications.co Upon cooling, the solid metal complex precipitates out and can be collected by filtration, washed with the solvent, and dried. qu.edu.iq

For instance, the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with a derivative, Benzothiazol-2-yl-(4-chloro-benzylidene)-amine, follows this general methodology. researchgate.net The resulting complexes are often colored, with the specific color depending on the metal ion and its coordination environment.

Characterization of Metal Complexes

To determine the structure and properties of the synthesized metal complexes, a variety of characterization techniques are employed.

Molar Conductance Measurements

Molar conductance measurements are a valuable tool for determining whether the coordinated ligand is ionic or non-electrolytic in nature. The measurements are typically carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a specific concentration (e.g., 10⁻³ M). makhillpublications.coresearchgate.netresearchgate.net Low molar conductance values generally indicate that the complexes are non-electrolytes, suggesting that the anions (e.g., chloride) are coordinated to the metal ion rather than existing as free ions in the solution. researchgate.net For many of the reported benzothiazole-based Schiff base complexes, the molar conductance data reveal their non-electrolytic character. researchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide insights into the electronic configuration and geometry of the metal center in the complex. The magnetic moment of a complex is determined by the number of unpaired electrons. For example:

Co(II) complexes: High-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M., while tetrahedral complexes have moments in the range of 4.2-4.8 B.M.

Ni(II) complexes: Octahedral Ni(II) complexes usually have magnetic moments between 2.9 and 3.4 B.M., whereas square planar complexes are typically diamagnetic (magnetic moment of 0 B.M.).

Cu(II) complexes: Cu(II) complexes, with one unpaired electron, generally show magnetic moments in the range of 1.7-2.2 B.M.

Zn(II) complexes: As Zn(II) has a d¹⁰ electronic configuration, its complexes are diamagnetic. qu.edu.iq

Studies on complexes of a related ligand, N-Benzothiazol-2-yl-N'-naphthalen-1-yl-ethane-1,2-diamine, have shown magnetic moment values consistent with octahedral geometry for Co(II) and Cu(II) complexes. makhillpublications.co

Elucidation of Coordination Modes and Geometries

The way in which the this compound ligand binds to the metal ion and the resulting three-dimensional arrangement of the atoms are crucial aspects of its coordination chemistry.

Role of Azomethine Nitrogen and Other Donor Atoms

Spectroscopic techniques, particularly infrared (IR) spectroscopy, are instrumental in determining the coordination sites of the ligand. The IR spectrum of the free ligand shows a characteristic stretching vibration for the azomethine group (C=N). Upon complexation, this band typically shifts to a lower frequency, indicating the involvement of the azomethine nitrogen atom in coordination to the metal ion. redalyc.org

In addition to the azomethine nitrogen, the benzothiazole ring offers other potential donor atoms. The nitrogen atom within the thiazole (B1198619) ring is a common coordination site. researchgate.net Coordination through both the azomethine nitrogen and the benzothiazole nitrogen leads to the formation of a stable five-membered chelate ring. The sulfur atom in the benzothiazole ring can also participate in coordination, although this is less common for the harder transition metal ions. nih.gov In some instances, solvent molecules or anions like water or chloride can also coordinate to the metal center to satisfy its coordination number, often resulting in an octahedral geometry. researchgate.net

Based on analytical and spectral data, the stoichiometry of complexes derived from ligands similar to this compound has been proposed as [M(L)(H₂O)₂], where M represents Co(II), Ni(II), Cu(II), or Zn(II), and L is the Schiff base ligand. researchgate.net In such cases, the metal ions are typically found to be in an octahedral environment. researchgate.net

Proposed Geometries of Metal Complexes (e.g., Octahedral)

The coordination of this compound Schiff base ligands to various metal ions results in complexes with distinct and predictable geometries. Spectroscopic and analytical data have been instrumental in proposing the structures of these coordination compounds. A prevalent geometry observed for several transition metal complexes is octahedral. biointerfaceresearch.compnrjournal.commdpi.com

For instance, Co(III) and Ru(III) complexes with the ligand 2-((E)-(2-(benzo[d]thiazol-2-yl) phenylimino) methyl)-5-methoxyphenol (BMM) have been assigned an octahedral geometry based on spectroscopic and elemental analysis data. biointerfaceresearch.com Similarly, studies on Co(II), Ni(II), and Cu(II) complexes derived from a benzothiazole Schiff base ligand, (E)-N'-((6-hydroxybenzothiazol-5-yl) methylene) isonicotinohydrazide, suggest that they are paramagnetic and possess an octahedral geometry at room temperature, as indicated by magnetic susceptibility data. pnrjournal.com

Further research on transition metal complexes with Schiff base ligands prepared from 2-amino-6-methoxy-benzothiazole and various benzaldehydes has also proposed octahedral structures. mdpi.com For complexes with Cu(II), Cd(II), Co(II), and Ni(II), an octahedral geometry of the type [ML₂Cl₂] or [ML₂Cl(OH)] is suggested, where the ligand acts as a bidentate donor through the azomethine and benzothiazole nitrogen atoms. mdpi.com In the case of Cr(III) and Fe(III) complexes, octahedral structures with the formulas ML₂Cl(OH)₂ or ML₂(OH)₃ have been proposed, involving one bidentate and one monodentate ligand. mdpi.com

In addition to octahedral coordination, tetrahedral geometries have also been proposed for certain metal complexes. For example, complexes of Zn(II), Cd(II), and Hg(II) with the ligand N-Benzothiazol-2-yl-N'-Naphthalen-1-yl-Ethane-1,2-diamine (BTNEA) are suggested to have a tetrahedral geometry, which is supported by their diamagnetic nature. makhillpublications.co

The following table summarizes the proposed geometries for various metal complexes with this compound and related Schiff base ligands.

| Metal Ion | Ligand | Proposed Geometry | Reference(s) |

| Co(III) | 2-((E)-(2-(benzo[d]thiazol-2-yl) phenylimino) methyl)-5-methoxyphenol (BMM) | Octahedral | biointerfaceresearch.com |

| Ru(III) | 2-((E)-(2-(benzo[d]thiazol-2-yl) phenylimino) methyl)-5-methoxyphenol (BMM) | Octahedral | biointerfaceresearch.com |

| Co(II) | (E)-N'-((6-hydroxybenzothiazol-5-yl) methylene) isonicotinohydrazide | Octahedral | pnrjournal.com |

| Ni(II) | (E)-N'-((6-hydroxybenzothiazol-5-yl) methylene) isonicotinohydrazide | Octahedral | pnrjournal.com |

| Cu(II) | (E)-N'-((6-hydroxybenzothiazol-5-yl) methylene) isonicotinohydrazide | Octahedral | pnrjournal.com |

| Co(II), Ni(II), Cu(II) | Schiff bases from 2-amino-6-methoxy-benzothiazole | Octahedral | mdpi.com |

| Cr(III), Fe(III) | Schiff bases from 2-amino-6-methoxy-benzothiazole | Octahedral | mdpi.com |

| Co(II), Cu(II) | N-Benzothiazol-2-yl-N'-Naphthalen-1-yl-Ethane-1,2-diamine (BTNEA) | Octahedral | makhillpublications.co |

| Zn(II), Cd(II), Hg(II) | N-Benzothiazol-2-yl-N'-Naphthalen-1-yl-Ethane-1,2-diamine (BTNEA) | Tetrahedral | makhillpublications.co |

Studies on Novel Ligand Forms and Coordination Interactions (e.g., Benzothiazol-2-ylidene as NHC Analogues)

Recent research has expanded beyond the traditional Schiff base coordination to explore novel ligand forms derived from the benzothiazole framework. A particularly significant development is the investigation of benzothiazol-2-ylidenes as analogues of N-heterocyclic carbenes (NHCs). nih.govresearchgate.net NHCs are a class of persistent carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis.

Quantum chemical analysis and synthetic studies have been conducted on (NHC)→S-R(+) complexes where benzothiazol-2-ylidene functions as the NHC ligand. nih.govresearchgate.net Density functional theory (DFT) studies have established that the interaction between the benzothiazol-2-ylidene carbene and a sulfur center can be described as a coordination interaction. nih.gov This represents a novel type of bonding, termed an (NHC)→S coordination interaction. nih.govresearchgate.net

The synthesis of these complexes involves the N-alkylation of divalent sulfur compounds containing benzothiazole substituents. This process leads to the in situ generation of the benzothiazol-2-ylidene ring, which then coordinates to the sulfur. nih.govresearchgate.net A notable change in the ¹³C NMR spectra before and after methylation confirms the transformation of the C-S bond from a covalent to a coordination character. nih.govresearchgate.net

Furthermore, the versatility of benzothiazol-2-ylidene as an NHC ligand has been demonstrated in its coordination to various transition metals, including palladium and iridium. acs.orgacs.org For example, the reaction of N-benzylbenzothiazolium bromide with palladium(II) acetate (B1210297) in acetonitrile (B52724) yields the bis(carbene) complex cis-[PdBr₂(NHC)₂], where NHC is N-benzylbenzothiazolin-2-ylidene. acs.org In a different solvent like DMSO, a dinuclear N,S-heterocyclic carbene complex, [PdBr₂(NHC)]₂, is formed. acs.org

The electronic properties of thiazol-2-ylidenes, including benzothiazol-2-ylidenes, are of significant interest. Compared to the more common imidazol-2-ylidene systems, the reduced π-donation from the sulfur atom in the thiazole ring is expected to result in more electrophilic carbenes, while still maintaining strong σ-donor ability. nih.gov This unique electronic nature makes them highly active ligands in catalysis. nih.gov

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in Solid State Structures

Hydrogen bonds are among the most significant forces directing the assembly of benzothiazole (B30560) derivatives in the solid state. The presence of nitrogen and, in some derivatives, oxygen atoms provides sites for both hydrogen bond donors and acceptors, leading to robust and predictable structural motifs.

In the crystal structures of many benzothiazole derivatives, N-H⋯N hydrogen bonds are a recurring and dominant feature. For instance, in bis(benzothiazol-2-ylmethyl)amine, intermolecular N—H⋯N hydrogen bonds are responsible for linking molecules into one-dimensional chains. nih.govresearchgate.net Similarly, the crystal structure of N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine is stabilized by strong intermolecular N—H⋯N hydrogen bonds. nih.govresearchgate.net

Derivatives featuring hydrazinyl or amide groups also prominently display these interactions. N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide forms supramolecular dimers through pairwise hydrazinyl-N—H⋯N(thiazolyl) hydrogen bonds, creating a distinct eight-membered {⋯HNCN}₂ synthon. nih.govmdpi.comsunway.edu.my In a similar vein, N-(6-methylbenzo[d]thiazol-2-yl)acetamide molecules assemble into R²₂(8) molecular dimers via (amide)N-H⋯N(thiazole) hydrogen bonds. nih.gov

Table 1: Examples of N-H⋯N and C-H⋯N Interactions in Benzothiazole Derivatives

| Compound | Interaction Type | Supramolecular Motif | Reference |

| Bis(benzothiazol-2-ylmethyl)amine | Intermolecular N—H⋯N | Chain | nih.govresearchgate.net |

| N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide | Intermolecular N—H⋯N(thiazolyl) | Dimer via {⋯HNCN}₂ synthon | nih.govmdpi.com |

| N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Intermolecular (amide)N-H⋯N(thiazole) | Dimer via R²₂(8) ring | nih.gov |

| N-(1,3-Benzothiazol-2-yl)-4-(dimethylamino)benzylamine | Intramolecular C—H⋯N | Stabilizes molecular conformation | researchgate.net |

When oxygen atoms are present in the molecular structure, as in sulfonyl or carbonyl-containing derivatives, N-H⋯O and C-H⋯O hydrogen bonds become significant contributors to the supramolecular architecture. In the crystal structure of N′-(1,3-benzothiazol-2-yl)benzenesulfonohydrazide, hydrazinyl-N—H⋯O(sulfonyl) hydrogen bonds are key to assembling dimers into larger chains. nih.govsunway.edu.my These interactions, along with weaker benzothiazole-C—H⋯O(sulfonyl) contacts, help to link supramolecular layers. sunway.edu.my

In N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as bridges, forming multiple hydrogen bonds by accepting a hydrogen from the amide N-H and donating hydrogens to the amide carbonyl oxygen and the thiazole (B1198619) nitrogen of adjacent molecules. nih.govresearchgate.net Computational analysis of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one showed that C—H⋯O hydrogen bonds contribute significantly to the stability of the crystal, with interaction energies comparable to other hydrogen bonds. nih.gov

Aromatic Stacking Interactions (π–π Stacking)

The planar aromatic rings of the benzothiazole system are prone to engage in π–π stacking interactions, which are crucial for stabilizing the crystal packing in a co-facial or slipped-stack arrangement. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. nih.gov

In the crystal structure of N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, two benzothiazole skeletons are arranged in an antiparallel fashion, with a centroid-centroid distance of 3.879 Å between the stacked rings. nih.gov A study on 2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile also revealed stabilizing π–π stacking interactions between the thiazole rings of adjacent molecules, with a centroid-centroid distance of 3.7475 Å. nih.gov The molecular packing in N-(1,3-Benzothiazol-2-yl)-4-(dimethylamino)benzylamine is also stabilized by these π–π interactions. researchgate.net The geometry of these interactions can vary, with some structures exhibiting slipped π–π stacking. researchgate.net The strength of these interactions is sensitive to substituents on the aromatic rings, which can modulate the electronic properties of the π-system. nih.gov

C-H⋯π Interactions

C-H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, are another important class of weak hydrogen bonds that contribute to the formation of stable crystal structures. These interactions are prevalent in benzothiazole derivatives, often working in concert with stronger hydrogen bonds and π–π stacking.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

This analysis, when applied to benzothiazole derivatives, consistently highlights the significance of hydrogen bonding and other close contacts. For 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, the analysis confirmed the prevalence of contacts involving hydrogen atoms, with H⋯H (47.0%), H⋯O/O⋯H (16.9%), and H⋯C/C⋯H (8.0%) being the most significant contributors. nih.gov In another study on a thiazole Schiff base, H⋯H (51.5%) and C⋯H/H⋯C (31.8%) contacts were found to dominate the crystal packing. nih.gov Hirshfeld analysis of N′-(1,3-benzothiazol-2-yl)benzenesulfonohydrazide and its halogenated analogues also confirmed the importance of N-H⋯N and N-H⋯O hydrogen bonds, which appear as distinct red spots on the d_norm surface, indicating close contacts. nih.govmdpi.comsunway.edu.my

Table 2: Hirshfeld Surface Contact Contributions in Benzothiazole Derivatives

| Compound/Derivative Family | H⋯H Contacts (%) | C⋯H/H⋯C Contacts (%) | O⋯H/H⋯O Contacts (%) | Reference |

| 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one | 47.0 | 8.0 | 16.9 | nih.gov |

| 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)-1,3-thiazol-2-amine | 51.5 | 31.8 | - | nih.gov |

| N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide | Confirms relevance of H-bonding | Confirms relevance of H-bonding | Confirms relevance of H-bonding | nih.govsunway.edu.my |

Formation of Supramolecular Network Architectures (e.g., Dimers, Chains, Layers)

The interplay of the various intermolecular interactions described above leads to the assembly of molecules into well-defined supramolecular architectures. The specific synthons—reliable and predictable patterns of hydrogen bonds—often dictate the initial formation of simple structures like dimers or chains, which then organize into more complex layers or three-dimensional networks.

A common motif is the formation of dimers through pairwise N-H⋯N hydrogen bonds. nih.gov These dimeric units can then serve as building blocks for larger structures. For example, in N′-(1,3-benzothiazol-2-yl)benzenesulfonohydrazide, dimers linked by {⋯HNCN}₂ synthons are further connected into chains by N-H⋯O bonds, which ultimately form an undulating supramolecular layer. nih.govsunway.edu.my One-dimensional chains are also formed directly, as seen in bis(benzothiazol-2-ylmethyl)amine, where N-H⋯N hydrogen bonds link molecules along a crystallographic axis. nih.gov The combination of strong hydrogen bonds (N-H⋯N, N-H⋯O) and weaker interactions (C-H⋯π, π–π stacking) results in the formation of robust and intricate supramolecular arrangements that define the solid-state structure of these compounds. nih.gov

In Vitro Biological Activity Research and Mechanistic Investigations

Antimicrobial Activity Studies

The antimicrobial potential of benzothiazole-based Schiff bases, including benzothiazol-2-yl-benzylidene-amine, has been a primary area of investigation. These compounds have been tested against a variety of bacterial and fungal strains, demonstrating a broad spectrum of activity.

In Vitro Antibacterial Efficacy

Studies have consistently shown that benzothiazole (B30560) derivatives exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain novel Schiff bases derived from 4,6-difluoro-2-amino benzothiazole have demonstrated significant antimicrobial activity. ijpbs.com One such derivative, N-(4-(dimethyl amino)benzylidene)-4,6-difluoro benzothiazole-2-amine, was found to be particularly effective against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. ijpbs.com

Similarly, other research has highlighted the potent antibacterial action of benzothiazole derivatives. For example, some compounds have shown excellent activity against S. aureus, E. coli, and Klebsiella pneumoniae. ingentaconnect.com The minimum inhibitory concentration (MIC) values for some derivatives against S. aureus and E. coli have been reported to be as low as 78.125 µg/ml. nih.gov Furthermore, certain benzothiazole clubbed isatin (B1672199) derivatives displayed better antibacterial activity against Gram-negative bacteria than Gram-positive ones, with one compound showing excellent activity against E. coli (MIC = 3.1 μg/ml) and Pseudomonas aeruginosa (MIC = 6.2 μg/ml), surpassing the reference drug ciprofloxacin. nih.gov

The introduction of different substituents on the benzothiazole ring has been shown to modulate the antibacterial efficacy. For example, Schiff bases derived from 6-bromo-4-fluoro-2-aminobenzothazol showed antibacterial activity against Gram-negative bacteria, while others displayed moderate activity against S. aureus and Proteus ssp. alayen.edu.iq

Interactive Table: In Vitro Antibacterial Activity of Benzothiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Source |

|---|---|---|---|

| N-(4-(dimethyl amino)benzylidene)-4,6-difluoro benzothiazole-2-amine | S. aureus, B. subtilis, E. coli | Most effective among tested | ijpbs.com |

| Schiff bases of 4,6-difluoro-2-amino benzothiazole | S. aureus, B. subtilis, S. marcescens, E. coli | Higher antimicrobial activity | ijpbs.com |

| Benzothiazole derivative | S. aureus, E. coli, K. pneumoniae | Excellent antibacterial activity | ingentaconnect.com |

| Isatin clubbed benzothiazole derivative (41c) | E. coli | MIC = 3.1 μg/ml | nih.gov |

| Isatin clubbed benzothiazole derivative (41c) | P. aeruginosa | MIC = 6.2 μg/ml | nih.gov |

| Benzothiazole derivative (133) | S. aureus, E. coli | MIC = 78.125 µg/ml | nih.gov |

In Vitro Antifungal Efficacy

In addition to their antibacterial properties, benzothiazole derivatives have demonstrated significant antifungal activity. Studies have evaluated their efficacy against various fungal pathogens, including Aspergillus niger, Candida albicans, and Aspergillus clavatus.

Novel Schiff bases derived from 4,6-difluoro-2-amino benzothiazole were tested against A. niger and showed notable antifungal effects. ijpbs.com Similarly, other synthesized benzothiazole Schiff bases exhibited excellent antifungal activity against C. albicans. ingentaconnect.com The antifungal potential of these compounds is often compared to standard antifungal drugs like Fluconazole. ingentaconnect.com

The structural features of these compounds play a crucial role in their antifungal potency. For instance, the insertion of a thiazole (B1198619) or benzothiazole ring has been found to increase antifungal activity. nih.gov

Interactive Table: In Vitro Antifungal Activity of Benzothiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity | Source |

|---|---|---|---|

| Schiff bases of 4,6-difluoro-2-amino benzothiazole | A. niger, Rhizopus sp. | Antifungal activity | ijpbs.com |

| Benzothiazole Schiff base (VS5-e) | C. albicans | Excellent antifungal activity | ingentaconnect.com |

Structure-Activity Relationships (SAR) for Antimicrobial Potency

The antimicrobial effectiveness of benzothiazole derivatives is closely linked to their chemical structure. Structure-Activity Relationship (SAR) studies have provided valuable insights into the features that enhance their potency.